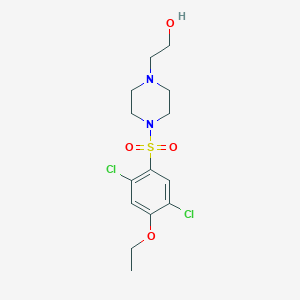

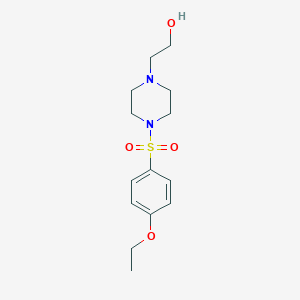

2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "DSP-4" and is a selective neurotoxin that is commonly used in neuroscience research.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact withalpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Similar compounds have shown affinity for alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors could lead to changes in cellular signaling and function.

Biochemical Pathways

Alpha1-adrenergic receptors, which similar compounds target, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, it’s plausible that this compound could influence these pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been subjected to in silico docking and molecular dynamics simulations, along with adme calculations . These studies can help identify promising lead compounds with acceptable pharmacokinetic profiles .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DSP-4 in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively lesion these neurons without affecting other neuronal populations. Another advantage is the well-established synthesis method for DSP-4, which makes it readily available for researchers. However, one limitation of using DSP-4 is that it can only be used in animal models and not in human studies. Additionally, the effects of DSP-4 on other neurotransmitter systems cannot be ruled out, which may confound the interpretation of results.

Orientations Futures

There are several future directions for research involving DSP-4. One area of interest is the role of noradrenergic neurons in the regulation of immune responses, and how this may be affected by DSP-4-induced lesions. Another area of research is the potential use of DSP-4 in the treatment of neuropsychiatric disorders such as depression and anxiety. Additionally, further studies are needed to investigate the long-term effects of DSP-4-induced lesions on various physiological processes.

Méthodes De Synthèse

DSP-4 can be synthesized through a multistep process involving the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reduced to DSP-4 using lithium aluminum hydride. This synthesis method has been well-established and has been used by many researchers to produce DSP-4 for their experiments.

Applications De Recherche Scientifique

DSP-4 has been extensively used in neuroscience research to selectively lesion noradrenergic neurons in animal models. This compound has been found to be useful in studying the role of noradrenergic neurons in various physiological processes such as learning and memory, attention, and stress response. DSP-4 has also been used to investigate the role of noradrenergic neurons in the pathophysiology of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia.

Propriétés

IUPAC Name |

2-[4-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O4S/c1-2-22-13-9-12(16)14(10-11(13)15)23(20,21)18-5-3-17(4-6-18)7-8-19/h9-10,19H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHLBCXUUDHMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

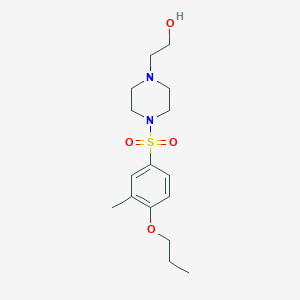

![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

![4-(2-Hydroxyethyl)-1-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B513295.png)